Cas no 23429-04-1 (ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate)

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate is a heterocyclic ester with a functionalized oxazole core, offering versatility in synthetic organic chemistry. Its structure combines an ethoxy group at the 5-position and a methyl group at the 4-position, enhancing reactivity in nucleophilic and electrophilic transformations. The ethyl carboxylate moiety provides a handle for further derivatization, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The compound's stability under standard conditions and compatibility with common reagents facilitate its use in multi-step syntheses. Its well-defined reactivity profile makes it a useful intermediate for developing biologically active compounds or specialized materials.
ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate structure
23429-04-1 structure
Product Name:ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate
CAS No:23429-04-1
MF:C9H13NO4
MW:199.203822851181
CID:252048
PubChem ID:539373
Update Time:2025-11-02

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolecarboxylicacid, 5-ethoxy-4-methyl-, ethyl ester
    • ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate
    • 2-Ethoxycarbonyl-5-ethoxy-4-methyloxazole
    • 5-Ethoxy-2-ethoxycarbonyl-4-methyl-oxazol
    • 5-ethoxy-2-ethoxycarbonyl-4-methyloxazole
    • 5-ethoxy-4-methyl-2-oxazolecarboxylic acid,ethyl ester
    • 5-ethoxy-4-methyl-oxazole-2-carboxylic acid ethyl ester
    • Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate
    • 23429-04-1
    • PQRKGFMROBZFIM-UHFFFAOYSA-N
    • Ethyl5-ethoxy-4-methyloxazole-2-carboxylate
    • MB01701
    • Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate #
    • Z1255360938
    • EN300-133494
    • 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-, ethyl ester
    • AKOS004906832
    • Inchi: 1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3
    • InChI Key: PQRKGFMROBZFIM-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=NC(C)=C1OCC

Computed Properties

  • Exact Mass: 199.08400
  • Monoisotopic Mass: 199.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • PSA: 61.56000
  • LogP: 1.55840

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate Pricemore >>

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ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate Related Literature

Additional information on ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate

Recent Advances in the Study of Ethyl 5-Ethoxy-4-methyl-1,3-oxazole-2-carboxylate (CAS: 23429-04-1) and Its Applications in Chemical Biology and Medicine

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate (CAS: 23429-04-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This oxazole derivative serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research.

A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the compound's utility as a scaffold for designing small-molecule inhibitors targeting bacterial enzymes. Researchers synthesized a series of derivatives based on ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate and evaluated their activity against multidrug-resistant bacterial strains. The results showed promising antibacterial activity, with several derivatives exhibiting MIC values below 2 μg/mL against Gram-positive pathogens.

In the field of oncology, a recent *Bioorganic & Medicinal Chemistry Letters* publication (2024) reported the compound's potential as a precursor for developing kinase inhibitors. The study highlighted its structural flexibility, which allows for modifications at multiple positions to optimize binding affinity and selectivity. Molecular docking studies revealed that certain derivatives could effectively bind to the ATP-binding site of target kinases, suggesting potential applications in targeted cancer therapy.

The synthetic methodology for ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate has also seen advancements. A 2024 *Organic Process Research & Development* paper described an improved, scalable synthesis route with higher yield (78%) and reduced environmental impact compared to traditional methods. This development is particularly significant for potential industrial-scale production of pharmaceutical intermediates derived from this compound.

Pharmacokinetic studies of related oxazole derivatives have provided insights into the metabolic stability and bioavailability of compounds containing this core structure. Recent *Drug Metabolism and Disposition* research (2023) indicated that the ethoxy and ester functional groups in ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate contribute to favorable metabolic profiles, with moderate plasma protein binding and acceptable half-lives in preclinical models.

Emerging applications in chemical biology include the use of this compound as a fluorescent probe precursor. A 2024 *ACS Chemical Biology* study demonstrated that structurally modified versions could serve as environment-sensitive fluorophores for studying protein-ligand interactions, offering new tools for high-throughput screening in drug discovery.

Despite these advances, challenges remain in fully exploiting the therapeutic potential of ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate derivatives. Current research efforts are focused on improving target specificity and reducing off-target effects, as well as developing more efficient synthetic routes for large-scale production. The compound's versatility continues to make it a valuable subject of investigation in chemical biology and medicinal chemistry research.

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